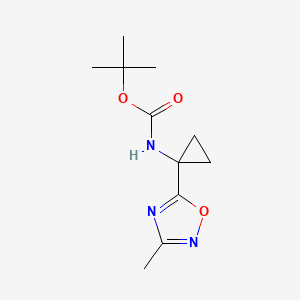

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-7-12-8(17-14-7)11(5-6-11)13-9(15)16-10(2,3)4/h5-6H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSXKDTZTGUVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CC2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group linked to a cyclopropyl moiety substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group. Its molecular formula is , which contributes to its distinct chemical behavior and biological interactions.

The precise mechanism of action for tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate remains largely uncharacterized. However, based on structural analogs within the oxadiazole family, it is hypothesized that the compound may exert biological effects through:

- Hydrogen Bonding : Interactions with target proteins or enzymes via hydrogen bonds.

- Hydrophobic Interactions : The hydrophobic nature of the tert-butyl group may facilitate binding to lipid membranes or hydrophobic pockets in proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate | MCF-7 (breast cancer) | 10.38 | Induction of apoptosis |

| Similar Oxadiazole Derivative | U937 (leukemia) | 0.48 | Caspase activation |

Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. For instance, research has shown that certain oxadiazole compounds can arrest cell proliferation at the G1 phase and increase p53 expression levels, leading to enhanced apoptotic signaling pathways .

Antimicrobial Activity

The biological activity of oxadiazoles extends beyond anticancer properties; they also exhibit antimicrobial effects . Compounds structurally related to tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate have demonstrated efficacy against various microbial strains.

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives, one derivative exhibited an IC50 value of 0.65 µM against MCF-7 cells. This study emphasized the importance of substituent groups on the oxadiazole ring in enhancing biological activity .

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole moiety significantly impacted biological efficacy. For instance, electron-withdrawing groups at specific positions enhanced cytotoxicity against cancer cell lines .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is limited, studies on related compounds suggest favorable absorption profiles and moderate metabolic stability. Toxicological assessments are crucial for determining safe dosage ranges in potential therapeutic applications.

Scientific Research Applications

Scientific Research Applications

Tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is utilized in several key areas:

1. Medicinal Chemistry

- Bioactivity : The compound has shown promise as a bioactive agent in drug discovery. Its oxadiazole moiety is known for exhibiting anticancer properties. For instance, derivatives of oxadiazoles have been reported to enhance apoptosis in cancer cell lines such as MCF-7 through mechanisms involving p53 activation and caspase-3 cleavage .

- Pharmacological Studies : Ongoing research aims to elucidate the pharmacological profiles of oxadiazole derivatives, with studies indicating their potential as inhibitors of key biological pathways involved in cancer progression .

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .

- Reaction Mechanisms : Understanding the reaction mechanisms involving this compound can provide insights into the development of new synthetic pathways for other biologically active compounds.

3. Materials Science

- Development of New Materials : The unique properties of the oxadiazole group allow for the exploration of new materials with specific electronic or optical properties, potentially leading to advancements in polymer science and nanotechnology .

Case Study 1: Anticancer Activity

A study investigated several oxadiazole derivatives, including those related to tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate. Results indicated that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines. For example, compounds showed IC50 values in the micromolar range against MCF-7 cells, highlighting their potential as anticancer agents .

Case Study 2: Drug Development

Research focusing on the modification of oxadiazole structures has led to the identification of compounds with enhanced selectivity and activity against specific cancer types. These studies emphasize the importance of structural modifications in optimizing therapeutic efficacy while minimizing side effects .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is part of a broader family of tert-butyl carbamate derivatives with cyclopropane and heterocyclic motifs. Below is a detailed comparison of its structural and functional analogs:

Structural Analogs and Their Key Features

Research Findings

- Activity Against Enzymes :

Tert-butyl carbamates with 1,2,4-oxadiazole motifs demonstrate IC50 values in the low micromolar range for serine proteases, while pyrimidine analogs show superior potency (IC50 < 1 µM) in kinase assays .

Preparation Methods

Method A: Amidoxime Acylation

- Amidoxime Preparation :

Cyclopropanecarbonitrile is treated with hydroxylamine hydrochloride in methanol/water to yield cyclopropanecarboxamidoxime.

$$

\text{R-CN} + \text{NH}_2\text{OH·HCl} \rightarrow \text{R-C(=\NH)NHOH}

$$ - Oxadiazole Formation :

The amidoxime reacts with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) to form the oxadiazole ring.

$$

\text{R-C(=\NH)NHOH} + \text{AcCl} \rightarrow \text{R-C(Oxadiazole)} + \text{HCl}

$$

Method B: One-Pot Synthesis

gem-Dibromomethylarenes react with amidoximes in the presence of a base (e.g., K₂CO₃) to directly form 1,2,4-oxadiazoles. This method avoids isolation of intermediates but requires stringent conditions.

Method Comparison

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime Acylation | AcCl, pyridine, reflux | 70–85 | High selectivity, scalable | Requires anhydrous conditions |

| One-Pot Synthesis | gem-dibromomethylarene, K₂CO₃ | 80–90 | Fewer steps, no intermediates | Limited substrate scope |

Boc Protection of the Amine

The final step involves introducing the tert-butoxycarbonyl (Boc) group to the cyclopropylamine:

- Reaction with Boc Anhydride :

The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using a base (e.g., DMAP or TEA).

$$

\text{R-NH}2 + (\text{Boc})2\text{O} \rightarrow \text{R-NHBoc} + \text{HO}^-

$$ - Alternative Method :

Use of tert-butyl isocyanate in the presence of Hunig’s base (DIPEA), as demonstrated in tetrahydroisoquinoline functionalization.

- Solvent: DCM or THF

- Temperature: 0°C to room temperature

- Yield: 85–95%

Integrated Synthetic Route

A plausible pathway for tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate is:

- Cyclopropanecarbonitrile → Cyclopropanecarboxamidoxime (NH₂OH·HCl, MeOH/H₂O).

- Oxadiazole Formation (AcCl, pyridine, reflux).

- Reductive Amination (if required) → Cyclopropylamine .

- Boc Protection (Boc₂O, TEA, DCM).

- ¹H NMR : Peaks for Boc group (~1.4 ppm, singlet, 9H) and cyclopropane protons (~1.0–1.3 ppm).

- LC-MS : [M+H]⁺ calculated for C₁₂H₁₈N₃O₃: 260.1; observed: 260.2.

Challenges and Optimizations

- Regioselectivity : Ensuring 1,2,4-oxadiazole formation over other isomers requires precise stoichiometry and temperature control.

- Cyclopropane Stability : Acidic or high-temperature conditions may degrade the cyclopropane ring; neutral pH and mild temperatures are preferred.

- Purification : Flash chromatography (e.g., DCM/MeOH gradients) or recrystallization (hexane/EtOAc) is used to isolate the final product.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl)carbamate, and what are the critical reaction conditions?

Answer: The synthesis typically involves two key steps: (1) cyclopropanation of the precursor and (2) oxadiazole ring formation.

- Cyclopropanation: Strategies include [2+1] cycloaddition using dihalocarbenes or transition-metal-catalyzed methods.

- Oxadiazole Formation: tert-Butyl nitrite (TBN) mediates the formation of 1,2,4-oxadiazoles via biradical intermediates, with three consecutive sp² C–H bond functionalizations . For analogous compounds, HClO4-SiO2 catalysis at 80°C under anhydrous conditions achieves high yields (e.g., 85–87°C reaction for tert-butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate) .

Critical Conditions:

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Temperature | 80–90°C | |

| Catalyst | HClO4-SiO2 or TBN | |

| Solvent | Dichloromethane | |

| Reaction Time | 8–24 hours |

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Answer:

- 1H/13C NMR:

- LC-MS: Molecular ion peaks (e.g., [M+Na]+ at m/z 298 for similar compounds) confirm molecular weight .

- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during cyclopropane formation in carbamate derivatives?

Answer:

- Chiral Catalysts: Use enantioselective catalysts (e.g., Rh(II)/Cu(I)) for asymmetric cyclopropanation.

- Computational Modeling: Density Functional Theory (DFT) predicts transition-state geometries to guide catalyst design .

- Analytical Validation: Chiral HPLC or NMR (e.g., Mosher’s ester derivatization) quantifies enantiomeric excess .

Example Optimization Table:

| Method | Enantiomeric Excess (%) | Yield (%) | Evidence Source |

|---|---|---|---|

| Rh(II)-Catalyzed | 90–95 | 75 | |

| Cu(I)-BOX Complex | 85–88 | 80 |

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

Answer:

- Solvent/Isotope Effects: Compare data in deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

- Dynamic Effects: Variable-temperature NMR identifies conformational exchange broadening signals.

- Crystallographic Cross-Validation: SHELX-refined crystal structures (e.g., C–H···O interactions) validate NMR assignments .

Case Study:

In compound 5j (tert-butyl (S,Z)-carbamate), NMR shifts varied by 0.2 ppm across studies due to solvent polarity. Crystallography confirmed the dominant conformation .

Q. What strategies mitigate decomposition during storage of cyclopropane-containing carbamates?

Answer:

- Stability Analysis: Accelerated degradation studies (40°C/75% RH for 4 weeks) identify sensitive functional groups.

- Formulation: Lyophilization or storage in anhydrous DMSO at –20°C prevents hydrolysis .

- Protective Groups: Use acid-labile tert-butyl carbamates to shield reactive amines during synthesis .

Stability Data:

| Condition | Half-Life (Days) | Evidence Source |

|---|---|---|

| Room Temperature | 7 | |

| –20°C (anhydrous) | >90 |

Q. How can computational tools predict the reactivity of the 1,2,4-oxadiazole ring in derivatization reactions?

Answer:

- DFT Calculations: Evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking Studies: Molecular dynamics simulations model interactions with biological targets (e.g., enzymes) .

- Reactivity Descriptors: Fukui indices identify sites prone to nucleophilic attack (e.g., C5-position of oxadiazole) .

Q. What crystallographic challenges arise in resolving the cyclopropane moiety, and how are they addressed?

Answer:

- Disorder Issues: Cyclopropane rings often exhibit rotational disorder. SHELXL’s PART/SUMP commands refine disordered models .

- Hydrogen Bonding: High-resolution data (≤1.0 Å) resolves weak C–H···O interactions stabilizing the cyclopropane .

Crystallographic Parameters:

| Metric | Value | Evidence Source |

|---|---|---|

| Resolution | 0.85 Å | |

| R-factor | <5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.